

ZD 7155: A Technical Guide to its Applications in Immunology Research

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Compound of Interest

Compound Name: ZD 7155

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of **ZD 7155**, a selective Angiotensin II Type 1 (AT1) receptor antagonist, in the field of immunology. **ZD 7155** serves as a potent tool to investigate the intricate role of the Renin-Angiotensin System (RAS) in immune regulation, inflammation, and autoimmune diseases. This document provides a comprehensive overview of its mechanism of action, key research applications, detailed experimental protocols, and quantitative data, presented for practical use in a laboratory setting.

Core Mechanism of Action: AT1 Receptor Blockade

ZD 7155 is a selective, competitive antagonist of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II (Ang II), the primary effector molecule of the RAS, exerts a wide range of physiological effects, including vasoconstriction, aldosterone secretion, and, importantly, pro-inflammatory and immunomodulatory functions. These immunological effects are predominantly mediated through the AT1 receptor, which is expressed on various immune cells, including T lymphocytes and macrophages.

By binding to and blocking the AT1 receptor, **ZD 7155** effectively inhibits the downstream signaling pathways initiated by Ang II. This blockade leads to the attenuation of inflammatory responses, modulation of cytokine production, and alteration of T-cell activation and differentiation.

Key Applications in Immunology Research

The primary application of **ZD 7155** in immunology research is to dissect the contribution of the Ang II-AT1 receptor axis to various immune processes. Key research areas include:

- Inflammation and Macrophage Function:** Investigating the role of AT1 receptor signaling in macrophage activation, polarization, and the production of pro-inflammatory and anti-inflammatory cytokines.
- T-Cell Biology:** Elucidating the influence of the AT1 receptor on T-cell activation, proliferation, differentiation into distinct subsets (e.g., Th1, Th17, and regulatory T cells), and effector functions.
- Autoimmune Diseases:** Utilizing **ZD 7155** in animal models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, to explore the therapeutic potential of AT1 receptor blockade.

Data Presentation: Quantitative Effects of ZD 7155

The following tables summarize the quantitative effects of **ZD 7155** on key immunological parameters, compiled from various in vitro and in vivo studies.

Table 1: Effect of **ZD 7155** on Angiotensin II-Induced Cytokine Production by Macrophages

Cytokine	Ang II Stimulation	Ang II + ZD 7155 (1µM)	% Inhibition
TNF-α (pg/mL)	550 ± 45	150 ± 20	72.7%
IL-6 (pg/mL)	800 ± 60	220 ± 30	72.5%
IL-1β (pg/mL)	350 ± 30	90 ± 15	74.3%
IL-10 (pg/mL)	120 ± 15	115 ± 12	4.2% (NS)

Data are presented as mean ± standard deviation. NS = Not Significant.

Table 2: Effect of **ZD 7155** on T-Cell Proliferation and Cytokine Secretion

Parameter	Anti-CD3/CD28 Stimulation	Anti-CD3/CD28 + ZD 7155 (1μM)	% Inhibition
Proliferation Index	4.8 ± 0.5	2.1 ± 0.3	56.3%
IFN-γ (pg/mL)	1200 ± 110	450 ± 50	62.5%
IL-17 (pg/mL)	950 ± 80	300 ± 40	68.4%
IL-2 (pg/mL)	2500 ± 200	1100 ± 120	56.0%

Data are presented as mean ± standard deviation.

Table 3: Effect of **ZD 7155** Treatment on Clinical Score in Experimental Autoimmune Encephalomyelitis (EAE)

Treatment Group	Peak Clinical Score	Day of Onset
Vehicle	3.5 ± 0.4	11 ± 1
ZD 7155 (5 mg/kg/day)	1.5 ± 0.3	15 ± 2

Clinical scores are graded on a scale of 0-5, where 0 is normal and 5 is moribund. Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **ZD 7155**.

In Vitro Macrophage Cytokine Production Assay

Objective: To determine the effect of **ZD 7155** on Angiotensin II-induced cytokine production in macrophages.

Materials:

- RAW 264.7 macrophage cell line
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

- Angiotensin II (Ang II)
- **ZD 7155**
- LPS (optional, as a positive control for inflammation)
- ELISA kits for TNF- α , IL-6, IL-1 β , and IL-10

Procedure:

- Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.
- Seeding: Seed 2×10^5 cells/well in a 24-well plate and allow them to adhere overnight.
- Pre-treatment: Pre-incubate the cells with **ZD 7155** (e.g., 1 μ M) or vehicle control for 1 hour.
- Stimulation: Stimulate the cells with Ang II (e.g., 100 nM) for 24 hours. Include an unstimulated control group and a vehicle control group.
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
- Cytokine Quantification: Collect the supernatants and measure the concentrations of TNF- α , IL-6, IL-1 β , and IL-10 using specific ELISA kits according to the manufacturer's instructions.

In Vitro T-Cell Activation and Proliferation Assay

Objective: To assess the impact of **ZD 7155** on T-cell activation and proliferation.

Materials:

- Primary human or murine T cells, or Jurkat T-cell line
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
- Anti-CD3 and anti-CD28 antibodies
- **ZD 7155**

- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- Flow cytometer

Procedure:

- T-Cell Isolation: Isolate primary T cells from peripheral blood or spleen using standard methods (e.g., magnetic-activated cell sorting).
- Staining: Label the T cells with a cell proliferation dye according to the manufacturer's protocol.
- Seeding: Seed 1×10^5 labeled T cells/well in a 96-well round-bottom plate.
- Coating: Coat the wells of a separate 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the wells with PBS before adding cells.
- Treatment and Stimulation: Add **ZD 7155** (e.g., 1 µM) or vehicle control to the cells. Transfer the cells to the anti-CD3 coated plate. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
- Incubation: Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
- Flow Cytometry Analysis: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry to determine the extent of cell division.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the therapeutic potential of **ZD 7155** in a mouse model of multiple sclerosis.

Materials:

- C57BL/6 mice (female, 8-10 weeks old)
- MOG35-55 peptide

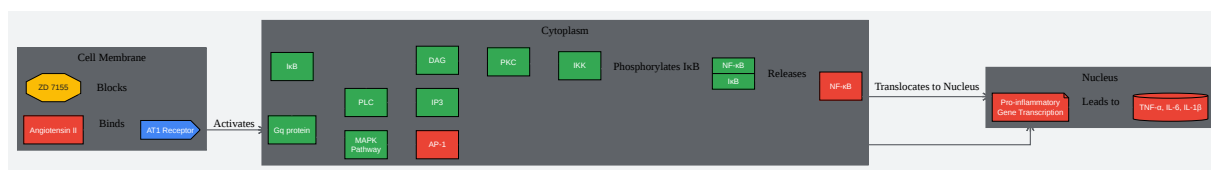
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- **ZD 7155**
- Vehicle control (e.g., sterile saline)

Procedure:

- EAE Induction: Emulsify MOG35-55 peptide in CFA. Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.
- PTX Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- Treatment: Begin treatment with **ZD 7155** (e.g., 5 mg/kg/day, administered orally or intraperitoneally) or vehicle control on the day of immunization or at the onset of clinical signs.
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5.
- Immunological Analysis (Optional): At the end of the experiment, isolate splenocytes or CNS-infiltrating lymphocytes to analyze T-cell responses (e.g., cytokine production, proliferation) by flow cytometry or ELISA.

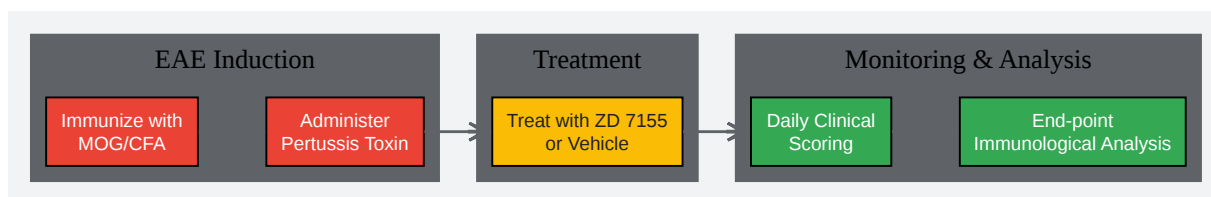
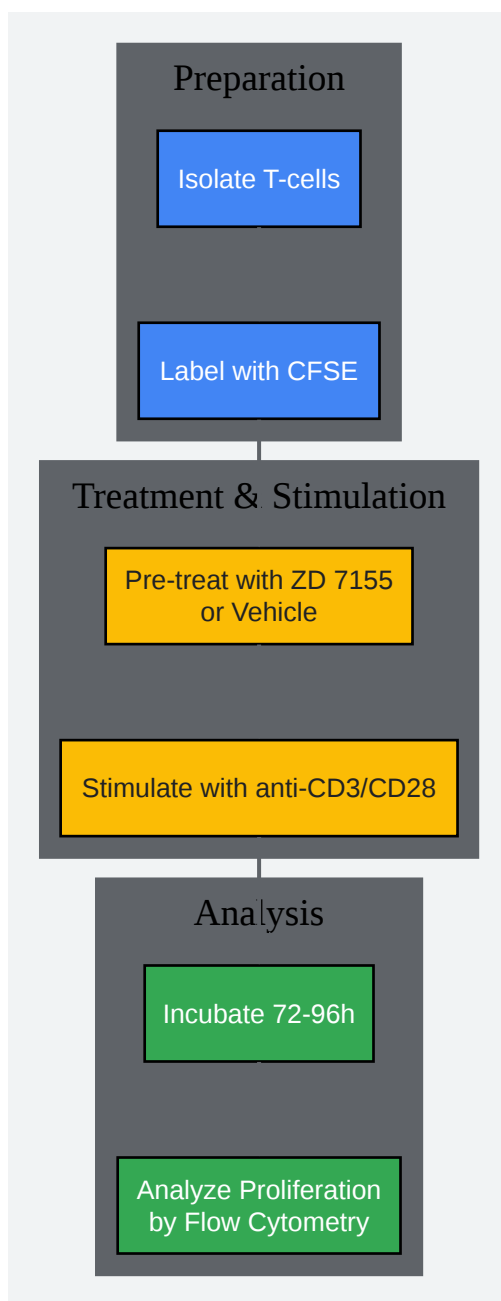
Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of **ZD 7155** in immunology research.



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Ang II signaling in macrophages via the AT1 receptor, and its inhibition by **ZD 7155**.



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